1-(4-Methoxynaphthalene-1-carbonyl)piperidine-3-carboxylic acid
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Overview
Description
1-(4-Methoxynaphthalene-1-carbonyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C18H19NO4 and a molecular weight of 313.35 g/mol. This compound is characterized by its unique structure, which includes a methoxynaphthalene moiety attached to a piperidine ring, further substituted with a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxynaphthalene-1-carbonyl)piperidine-3-carboxylic acid typically involves the following steps:
Formation of 4-Methoxynaphthalene-1-carbonyl chloride: This intermediate is prepared by reacting 4-methoxynaphthalene with chloroform in the presence of a suitable catalyst.
Reaction with Piperidine-3-carboxylic acid: The carbonyl chloride is then reacted with piperidine-3-carboxylic acid under controlled conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process may also involve the use of solvents and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the carboxylic acid group may be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation products: Various oxidized derivatives of the compound
Reduction products: Reduced forms of the compound
Substitution products: Derivatives with different functional groups replacing the carboxylic acid
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules.
Industry: It is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(4-Methoxynaphthalene-1-carbonyl)piperidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-Methoxynaphthalene-1-carbonyl)piperidine-4-carboxylic acid
1-(4-Methoxynaphthalene-1-carbonyl)piperidine-2-carboxylic acid
Uniqueness: 1-(4-Methoxynaphthalene-1-carbonyl)piperidine-3-carboxylic acid is unique due to its specific structural features, which influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and biological effects, making it valuable for specific applications.
Properties
IUPAC Name |
1-(4-methoxynaphthalene-1-carbonyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-23-16-9-8-15(13-6-2-3-7-14(13)16)17(20)19-10-4-5-12(11-19)18(21)22/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWSLGSGAWJFSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)N3CCCC(C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49675593 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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